molecular formula C13H18N4O B1517890 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine CAS No. 1154964-61-0

5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B1517890
CAS No.: 1154964-61-0
M. Wt: 246.31 g/mol
InChI Key: BTDRPGXJTBQMLF-UHFFFAOYSA-N
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Description

“5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine” is a chemical compound with the molecular formula C13H18N4O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, a key component of this compound, has been explored in various studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 246.31 . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds incorporating elements of cyclopropane and pyridin-2-amine structures play a crucial role in the development of synthetic methodologies. For instance, the diastereoselective synthesis of pyrrolidines through the catalytic reaction of aldehydes, amines, and cyclopropanediesters showcases the versatility of cyclopropane derivatives in synthesizing nitrogen-containing heterocycles (Carson & Kerr, 2005). Similarly, the synthesis of pyrrolidin-2-ones from donor–acceptor cyclopropanes demonstrates the application of cyclopropane derivatives in accessing pharmacologically relevant structures (Boichenko et al., 2022).

Medicinal Chemistry and Pharmacology

Research in medicinal chemistry highlights the significance of structurally related compounds in drug discovery. The discovery of G protein-biased dopaminergics based on a pyrazolo[1,5-a]pyridine substructure illustrates the potential of pyridine derivatives in designing novel therapeutics with specific receptor selectivity and functional properties (Möller et al., 2017). This is indicative of the broader utility of compounds like 5-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-2-amine in targeting and modulating receptor activity with potential therapeutic benefits.

Heterocyclic Chemistry

The structural motif of cyclopropane and pyridin-2-amine is foundational in heterocyclic chemistry, where these units are key to constructing complex heterocyclic systems. Studies on the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and their bioactivity (Tian et al., 2009) demonstrate the bioactive potential of compounds incorporating cyclopropane and pyridine fragments. These endeavors underscore the importance of cyclopropane and pyridin-2-amine derivatives in developing new materials with desired biological or chemical properties.

Properties

IUPAC Name

[4-(6-aminopyridin-3-yl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-12-4-3-11(9-15-12)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDRPGXJTBQMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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